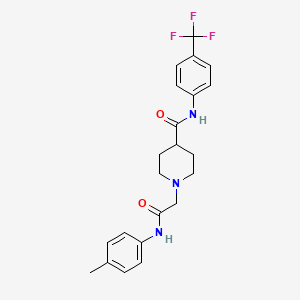

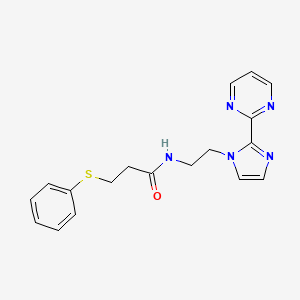

![molecular formula C11H18N2O2 B2884332 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 2168248-03-9](/img/structure/B2884332.png)

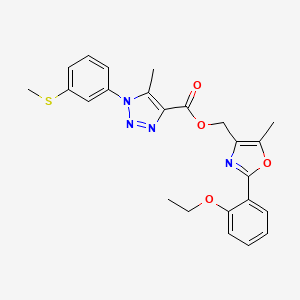

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol” is an organic compound with a CAS Number of 2168248-03-9 . It has a molecular weight of 210.28 .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O2/c1-9-7-10(2)13(12-9)8-11(14)3-5-15-6-4-11/h7,14H,3-6,8H2,1-2H3 . This indicates that the compound has a complex structure involving carbon, hydrogen, nitrogen, and oxygen atoms.Applications De Recherche Scientifique

Therapeutic Potential in Medicinal Chemistry

The structural feature of 1,3,4-oxadiazole, a core component related to the queried compound, has been extensively studied for its binding efficacy with various enzymes and receptors through multiple weak interactions, leading to a wide range of bioactivities. This has propelled research into developing 1,3,4-oxadiazole-based derivatives for treating various ailments, demonstrating significant therapeutic potential across the spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, and anti-inflammatory applications, among others. The comprehensive review by Verma et al. (2019) sheds light on the current developments of these compounds in medicinal chemistry, underlining their enormous development value (Verma et al., 2019).

Role in Synthesis of Biologically Active Compounds

Pyrazole moieties, closely related to the chemical structure , play a pivotal role in the synthesis of biologically active compounds. Their significance is underscored by the wide array of biological activities they exhibit, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The comprehensive synthesis review by Dar and Shamsuzzaman (2015) emphasizes the importance of pyrazole derivatives in medicinal chemistry, highlighting their extensive use as synthons in organic synthesis (Dar & Shamsuzzaman, 2015).

Biopolymer Modification for Drug Delivery

The chemical modification of xylan to produce biopolymer ethers and esters, including derivatives like xylan-4-[N,N,N-trimethylammonium]butyrate chloride, opens up new avenues in drug delivery applications. Petzold-Welcke et al. (2014) discuss the synthesis of novel xylan esters and their potential as spherical nanoparticles for drug delivery, showcasing the broader application potential of oxan-4-ol derivatives in creating biocompatible drug delivery systems (Petzold-Welcke et al., 2014).

Synthetic Routes and Metal-Ion Sensing Applications

The synthesis and application of 1,3,4-oxadiazoles extend into fields like material science and organic electronics, with particular emphasis on metal-ion sensing. Sharma et al. (2022) provide an integrative review on synthetic routes for these derivatives and their potential as chemosensors for metal ions, demonstrating the versatility of 1,3,4-oxadiazole scaffolds beyond pharmacological uses (Sharma et al., 2022).

Orientations Futures

The search results suggest that pyrazole-based ligands, such as “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol”, can be used in various applications, including as a catalyst for hydrolysis reactions and oxidation . This suggests potential future directions in the development of catalytic processes relating to catecholase activity .

Mécanisme D'action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding

Biochemical Pathways

Pyrazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

Based on the known activities of pyrazole derivatives, this compound could potentially have a variety of effects, such as modulating enzyme activity, altering cellular signaling pathways, or affecting gene expression .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . Additionally, the compound’s stability under various conditions can impact its shelf life and effectiveness .

Propriétés

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-9-7-10(2)13(12-9)8-11(14)3-5-15-6-4-11/h7,14H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIMRRLFHGDZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2(CCOCC2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

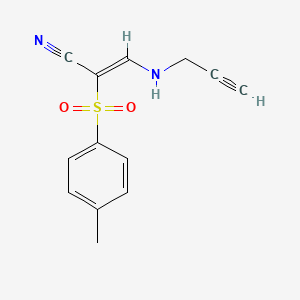

![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)

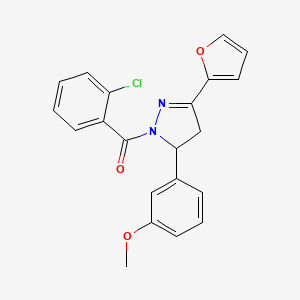

![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)

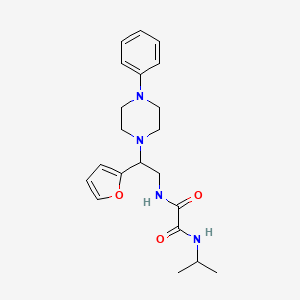

![ethyl 3-carbamoyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884261.png)

![Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2884269.png)